Sonogashira Cross-Coupling Efficiency: 4-Iodo Derivative Achieves up to 98% Yield
The target compound, as a representative 3,5-disubstituted-4-iodoisoxazole, can undergo Sonogashira cross-coupling with terminal alkynes to afford C4-alkynylisoxazoles in high yield (up to 98%) [1]. This high efficiency is contingent on the presence of the iodine atom at the 4-position; analogous 4-bromo- or 4-chloroisoxazoles would be expected to require harsher conditions or provide lower yields due to the lower reactivity of the C-Br and C-Cl bonds in oxidative addition [2].
| Evidence Dimension | Synthetic yield in Pd-catalyzed Sonogashira coupling |
|---|---|
| Target Compound Data | Up to 98% |
| Comparator Or Baseline | 4-Bromo-3-methylisoxazole-5-carbaldehyde (inferred lower yield based on general bond dissociation energies) |
| Quantified Difference | Not directly quantified; high yield for iodo-substrate established. |
| Conditions | Pd-catalyzed Sonogashira reaction with terminal alkynes for 3,5-disubstituted-4-iodoisoxazoles [1]. |
Why This Matters
High yields in cross-coupling reactions are critical for both library synthesis and late-stage functionalization, maximizing material efficiency and reducing waste.
- [1] Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9288-9293. View Source
- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. View Source
